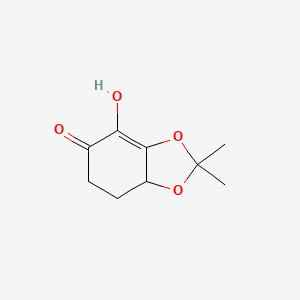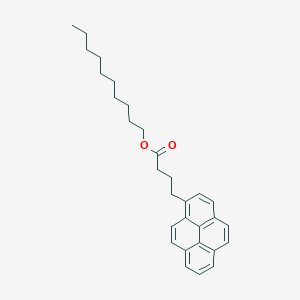
Decyl 4-(pyren-1-YL)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decyl 4-(pyren-1-YL)butanoate: is an organic compound with the molecular formula C30H36O2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a decyl ester group attached to the pyrene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Decyl 4-(pyren-1-YL)butanoate typically involves the esterification of 1-pyrenebutyric acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Decyl 4-(pyren-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring of the pyrene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Pyrenequinones or other oxygenated pyrene derivatives.
Reduction: Decyl 4-(pyren-1-YL)butanol.
Substitution: Nitro-pyrene or halogenated pyrene derivatives.
科学的研究の応用
Decyl 4-(pyren-1-YL)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of Decyl 4-(pyren-1-YL)butanoate is primarily based on its photophysical properties. The pyrene moiety can absorb light and undergo electronic transitions, making it useful as a fluorescent probe. The ester group can interact with various molecular targets, facilitating the labeling and tracking of biomolecules. The compound’s ability to undergo specific chemical reactions also allows it to be used in various synthetic and analytical applications.
類似化合物との比較
1-Pyrenebutyric acid: The parent compound of Decyl 4-(pyren-1-YL)butanoate, used in similar applications.
Decyl 4-(pyren-2-YL)butanoate: A structural isomer with different photophysical properties.
Pyrene derivatives: Compounds such as pyrene-1-carboxylic acid and pyrene-1-methanol, which have similar applications in fluorescence and labeling.
Uniqueness: this compound is unique due to its combination of a long alkyl chain and a pyrene moiety, which enhances its solubility in organic solvents and its ability to interact with various molecular targets. This makes it particularly useful in applications requiring both hydrophobic and fluorescent properties.
特性
CAS番号 |
849501-57-1 |
|---|---|
分子式 |
C30H36O2 |
分子量 |
428.6 g/mol |
IUPAC名 |
decyl 4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C30H36O2/c1-2-3-4-5-6-7-8-9-22-32-28(31)15-11-12-23-16-17-26-19-18-24-13-10-14-25-20-21-27(23)30(26)29(24)25/h10,13-14,16-21H,2-9,11-12,15,22H2,1H3 |
InChIキー |
RPUOASDSFVSAPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
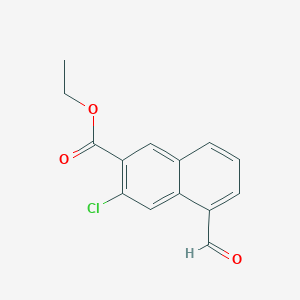
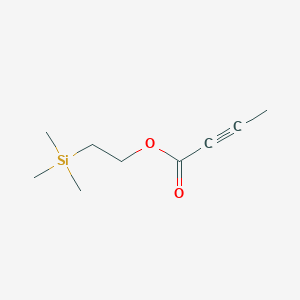
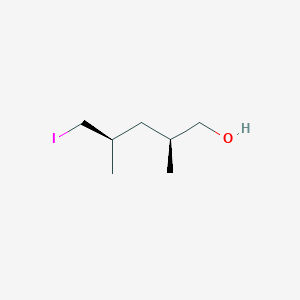
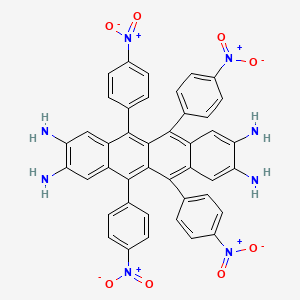
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)
